molecular formula C11H8FNO2 B8370840 1-(5-Fluoro-8-hydroxyquinolin-7-yl)ethanone

1-(5-Fluoro-8-hydroxyquinolin-7-yl)ethanone

Cat. No.: B8370840
M. Wt: 205.18 g/mol
InChI Key: USAZFQSMPYPYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-8-hydroxyquinolin-7-yl)ethanone is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

1-(5-fluoro-8-hydroxyquinolin-7-yl)ethanone

InChI

InChI=1S/C11H8FNO2/c1-6(14)8-5-9(12)7-3-2-4-13-10(7)11(8)15/h2-5,15H,1H3

InChI Key

USAZFQSMPYPYKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C=CC=NC2=C1O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-fluoroquinolin-8-ol (15.0 g, 91.9 mmol, from TCI), aluminum trichloride (50.00 g, 375.0 mmol), and acetyl chloride (30.2 mL, 425 mmol) was stirred at 0° C. for 4 hours, then heated at 130° C. for 12 hours, cooled, and decomposed with water (98 mL) (with external ice-cooling when necessary) and conc. hydrogen chloride in water (33 mL). The precipitate was filtered, and dried under reduced pressure. The solid obtained was then dissolved in 100 mL of water. The mixture was cooled with an ice bath and its pH was adjusted to 4 with slow addition of 20% NaOH. The suspension was filtered, washed with water and air dried to give the desired product (18.9 g, 100%). LCMS calculated for C11H9FNO2 (M+H)+: m/z =206.1; Found: 206.0.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
98 mL
Type
solvent
Reaction Step Six
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.